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molecular formula C17H20Cl3N3O2 B1311733 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate CAS No. 317806-87-4

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Cat. No. B1311733
M. Wt: 404.7 g/mol
InChI Key: IXJIGWUIXVMATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173684B2

Procedure details

To a suspension of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride (2.5 g) in EtOAc (18 ml) was added 2.94 M aqueous NaOH (8 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 15 min. To the reaction mixture was added 2,2,2-trichloroethyl chlorocarbonate (2.79 g), and the resulting mixture was stirred at room temperature for 6 hr. The organic layer was separated and successively washed with brine (10 mL×2), dried over MgSO4, filtered and evaporated in vacuo. The residue was triturated with IPE, and the precipitates produced were collected by filtration to give 2,2,2-trichloroethyl[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate (1.96 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:6]1[CH:10]=[C:9]([NH2:11])[N:8]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[N:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].[C:21](Cl)(=[O:28])[O:22][CH2:23][C:24]([Cl:27])([Cl:26])[Cl:25]>CCOC(C)=O>[Cl:25][C:24]([Cl:27])([Cl:26])[CH2:23][O:22][C:21](=[O:28])[NH:11][C:9]1[N:8]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[N:7]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
Name
Quantity
18 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.79 g
Type
reactant
Smiles
C(OCC(Cl)(Cl)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
successively washed with brine (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with IPE
CUSTOM
Type
CUSTOM
Details
the precipitates produced
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC(COC(NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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